
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with significant utility in organic synthesis. It is known for its role as a sulfonylating agent, which is crucial in the formation of sulfonate esters and sulfonamides. These derivatives are often used in pharmaceuticals and agrochemicals due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid+Thionyl chloride→3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol, forming sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: Although less common, the sulfonyl chloride group can be reduced to a sulfinyl or thiol group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to facilitate the substitution reaction.
Hydrolysis: Typically occurs in aqueous environments or in the presence of a base.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, forming strong covalent bonds with the nucleophilic atoms. The molecular targets include hydroxyl, amino, and thiol groups in various substrates, leading to the formation of sulfonate esters, sulfonamides, and other derivatives.
Comparison with Similar Compounds
Methanesulfonyl chloride: Another sulfonylating agent but with a simpler structure.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a different aromatic structure.
Trifluoromethanesulfonyl chloride: Known for its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the methoxyethoxy group enhances its solubility in organic solvents, making it more versatile in various synthetic applications compared to simpler sulfonyl chlorides.
Properties
Molecular Formula |
C7H15ClO4S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-7(6-13(8,9)10)5-12-4-3-11-2/h7H,3-6H2,1-2H3 |
InChI Key |
IKLPBGYDSWLXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
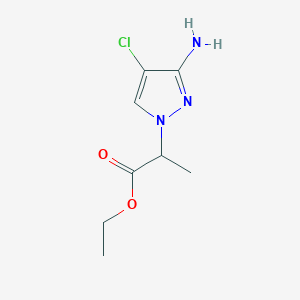
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)

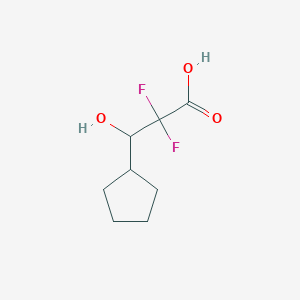
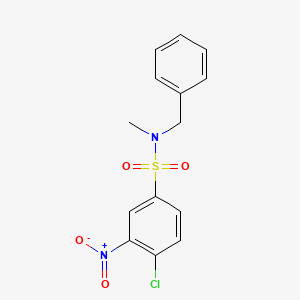
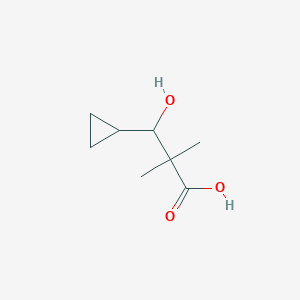
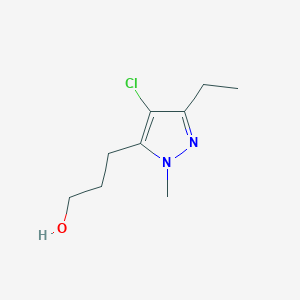
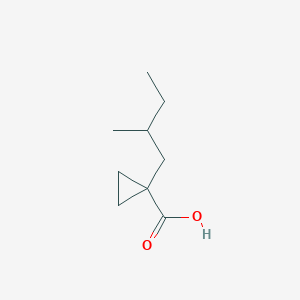
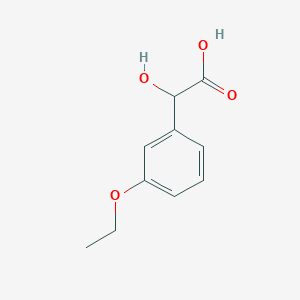
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
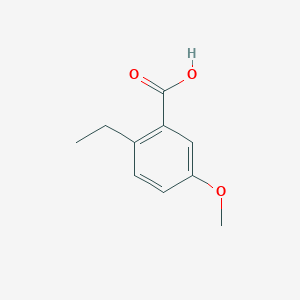
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)
